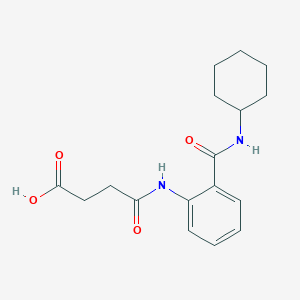
4-((2-(Cyclohexylcarbamoyl)phenyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-(Cyclohexylcarbamoyl)phenyl)amino)-4-oxobutanoic acid is a complex organic compound with the molecular formula C17H22N2O4 and a molecular weight of 318.37 . This compound is known for its unique chemical structure, which includes a cyclohexylamino group, an anilino group, and a butanoic acid moiety. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
The synthesis of 4-((2-(Cyclohexylcarbamoyl)phenyl)amino)-4-oxobutanoic acid involves multiple stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis.
Chemical Reactions Analysis
4-((2-(Cyclohexylcarbamoyl)phenyl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-((2-(Cyclohexylcarbamoyl)phenyl)amino)-4-oxobutanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-((2-(Cyclohexylcarbamoyl)phenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application .
Comparison with Similar Compounds
4-((2-(Cyclohexylcarbamoyl)phenyl)amino)-4-oxobutanoic acid can be compared with other similar compounds, such as:
4-{4-[(Diethylamino)carbonyl]anilino}-4-oxobutanoic acid: This compound has a similar structure but with diethylamino groups instead of cyclohexylamino groups.
This compound derivatives: Various derivatives with different substituents can exhibit unique properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H22N2O4 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-[2-(cyclohexylcarbamoyl)anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C17H22N2O4/c20-15(10-11-16(21)22)19-14-9-5-4-8-13(14)17(23)18-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,18,23)(H,19,20)(H,21,22) |
InChI Key |
DIPIWTLLIPHXQU-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)CCC(=O)O |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















